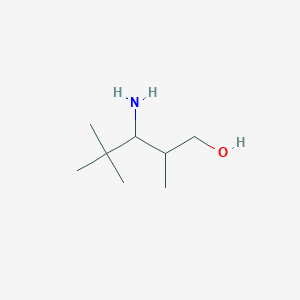

3-Amino-2,4,4-trimethylpentan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-2,4,4-trimethylpentan-1-ol (TMP) is a highly versatile organic compound that is widely used in both the laboratory and industrial settings. It is a white, crystalline solid that is soluble in water and organic solvents. TMP is a common starting material for many organic syntheses and has a wide range of applications in the chemical, pharmaceutical and food industries.

Applications De Recherche Scientifique

Biofuel Production

A study by Cann and Liao (2009) discusses the synthesis of pentanol isomers, which are valuable as potential biofuels. These isomers, including 3-Amino-2,4,4-trimethylpentan-1-ol, are produced through microbial fermentations from amino acid substrates. Through metabolic engineering, microbial strains have been developed to improve the production of these isomers, indicating a promising avenue for sustainable biofuel production (Cann & Liao, 2009).

pH Sensing and Imaging

Diana et al. (2020) synthesized a highly water-soluble fluorescent and colorimetric pH probe utilizing a compound structurally related to 3-Amino-2,4,4-trimethylpentan-1-ol. This probe is valuable for monitoring pH changes in both acidic and alkaline solutions, offering applications in real-time intracellular pH imaging due to its high stability, selectivity, and visible naked-eye colorimetric response (Diana et al., 2020).

Biocatalytic Synthesis of Chiral Amino Alcohols

Smith et al. (2010) describe the biocatalytic synthesis of chiral amino alcohols, highlighting the importance of such compounds as biochemical and pharmaceutical intermediates. Utilizing engineered Escherichia coli, they demonstrate the synthesis of (2S,3S)-2-aminopentane-1,3-diol, showcasing the potential of biocatalysis in efficiently producing chiral amino alcohols, which are crucial in drug development and chemical manufacturing (Smith et al., 2010).

Anticancer Drug Synthesis

Basu Baul et al. (2009) discuss the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes. These complexes, derived from compounds including 3-Amino-2,4,4-trimethylpentan-1-ol, exhibit significant in vitro cytotoxicity against various human tumor cell lines, suggesting their potential as anticancer drugs (Basu Baul et al., 2009).

Antimicrobial Agents

Dzhafarov et al. (2010) synthesized new 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane by condensing 1-(propylsulfanyl)pentan-2-ol with formaldehyde and secondary amines. These compounds, related to 3-Amino-2,4,4-trimethylpentan-1-ol, showed promise as antimicrobial additives to lubricating oils and as antiseptics against bacteria and fungi, highlighting their potential in various antimicrobial applications (Dzhafarov et al., 2010).

Safety and Hazards

Propriétés

IUPAC Name |

3-amino-2,4,4-trimethylpentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-6(5-10)7(9)8(2,3)4/h6-7,10H,5,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTJEOFJTJODPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-5-((2-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2891176.png)

![2-[(Tert-butylamino)methyl]-4,6-dichlorophenol](/img/structure/B2891178.png)

![N-{4-[3-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenyl}acetamide](/img/structure/B2891181.png)

![5-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2891184.png)

![N-[(2-Methoxyphenyl)methyl]-N-[2-(6-methylpyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2891188.png)

![4-methoxy-N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2891190.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid](/img/structure/B2891194.png)

![1-(3-fluorophenyl)-3-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2891196.png)